molecular formula C19H16N2O4 B5714630 methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate

methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate

Cat. No.: B5714630
M. Wt: 336.3 g/mol
InChI Key: ZOBACXSEVSUAES-PTNGSMBKSA-N
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Description

Methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate is a complex organic compound with a diverse range of applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes an anilino group, a cyano group, and a phenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base to form methyl 4-formylphenoxyacetate. This intermediate is then subjected to a Knoevenagel condensation with aniline and malononitrile to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the cyano and anilino groups allows for strong interactions with biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]propanoate
  • Ethyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate
  • Methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]butanoate

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

methyl 2-[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-18(22)13-25-17-9-7-14(8-10-17)11-15(12-20)19(23)21-16-5-3-2-4-6-16/h2-11H,13H2,1H3,(H,21,23)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBACXSEVSUAES-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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